2-[2-Amino-1-(thiophen-2-yl)ethoxy]ethan-1-ol
Description
Properties
IUPAC Name |
2-(2-amino-1-thiophen-2-ylethoxy)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c9-6-7(11-4-3-10)8-2-1-5-12-8/h1-2,5,7,10H,3-4,6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLRBXXBKATUNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CN)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-1-(thiophen-2-yl)ethoxy]ethan-1-ol typically involves the reaction of thiophene-2-ethylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic attack of the amine on the epoxide ring, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-1-(thiophen-2-yl)ethoxy]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
2-[2-Amino-1-(thiophen-2-yl)ethoxy]ethan-1-ol is a chemical compound with a unique structure comprising a thiophene ring, an amino group, and an ethoxyethanol moiety. This combination gives it specific chemical and biological properties.
Scientific Research Applications
This compound is used in scientific research across various disciplines:
- Chemistry It serves as a building block in the synthesis of complex molecules.
- Biology The compound is investigated as a potential fluorescent marker due to the thiophene ring.
- Medicine It is explored for potential therapeutic properties and as an intermediate in synthesizing pharmaceutical compounds.
- Industry It is utilized in the production of specialty chemicals and materials.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid. Major products of oxidation are sulfoxides and sulfones.
- Reduction Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative using reducing agents such as lithium aluminum hydride or sodium borohydride. Tetrahydrothiophene derivatives are major products of reduction.
- Substitution The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives, with reagents like alkyl halides or acyl chlorides used under basic or acidic conditions. Alkylated or acylated derivatives are major products of this process.
Mechanism of Action
The mechanism of action of 2-[2-Amino-1-(thiophen-2-yl)ethoxy]ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Thiophene-Containing Ethanol Derivatives
- Lacks the amino-ethoxy chain, resulting in lower polarity and molecular weight (128.19 g/mol) .
- Molecular weight: 225.35 g/mol .
Aminoethoxy Ethanol Derivatives
- Molecular weight: 105.14 g/mol. Used as a building block in drug synthesis .
- 2-[2-(Benzylamino)ethoxy]ethan-1-ol (AX, C₁₁H₁₇NO₂): Substituted with a benzyl group, increasing hydrophobicity. Synthesized via reductive amination (yield: 85%) .
- YTK-A76 (C₂₃H₂₇NO₄): Features a 3,4-bis(benzyloxy)benzyl group, resulting in a higher molecular weight (381.47 g/mol) and reduced aqueous solubility .
Heterocyclic Derivatives
- 2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol (CAS 956440-32-7, C₉H₁₁N₃OS): Combines pyrazole and thiophene rings. Molecular weight: 209.27 g/mol. Potential applications in targeted therapies .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Polarity |
|---|---|---|---|---|
| 2-[2-Amino-1-(thiophen-2-yl)ethoxy]ethan-1-ol* | C₈H₁₃NO₂S | 193.26 | Thiophene, amino-ethoxy | Moderate |
| 1-(Thiophen-2-yl)ethan-1-ol | C₆H₈OS | 128.19 | Thiophene | Low |
| 2-(2-Aminoethoxy)ethan-1-ol | C₄H₁₁NO₂ | 105.14 | Amino-ethoxy | High |
| YTK-A76 | C₂₃H₂₇NO₄ | 381.47 | Benzyloxy, amino-ethoxy | Low |
*Estimated based on structural analysis.
Biological Activity
2-[2-Amino-1-(thiophen-2-yl)ethoxy]ethan-1-ol is a compound characterized by its unique structural features, including a thiophene ring, an amino group, and an ethoxyethanol moiety. This combination imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉NOS |
| Molecular Weight | 143.207 g/mol |
| CAS Number | 1700238-84-1 |
| Density | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with biomolecules, while the thiophene ring participates in π-π interactions. These interactions can modulate enzyme or receptor activity, leading to various biological effects, including:
- Antitumor Activity : The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which are involved in cancer progression. In studies, it exhibited promising inhibitory effects on the growth of cancer cell lines such as HCT116 .
Antitumor Studies
A notable study demonstrated the antitumor efficacy of derivatives related to this compound. Compound 8b, a derivative, reduced tumor volume significantly in HCT116 xenograft models without inducing weight loss in mice, indicating a favorable safety profile compared to other HDAC inhibitors like MS-275 .
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of thiophene-containing compounds have been evaluated for their minimum inhibitory concentrations (MIC) against various pathogens. While specific data for this compound is limited, related compounds have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Case Study 1: Antitumor Efficacy
In a comparative study involving multiple compounds, 8b was tested against HCT116 cell lines and demonstrated a T/C ratio of 60% at a dosage of 45 mg/kg over 16 days. This efficacy was comparable to MS-275 but without the associated weight loss typically observed with other treatments .
Case Study 2: Antimicrobial Evaluation
In vitro studies on thiophene derivatives indicated that they possess significant antimicrobial activity, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives against Staphylococcus aureus. These findings suggest that similar mechanisms may be applicable to this compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[2-Amino-1-(thiophen-2-yl)ethoxy]ethan-1-ol, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-(thiophen-2-yl)ethyl bromide with 2-aminoethanol under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours yields the product. Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1.2:1 molar ratio of bromo-derivative to aminoethanol). Purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) is typical .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the presence of the thiophene ring (δ 6.8–7.2 ppm for aromatic protons) and the ethoxy-ethanol backbone (δ 3.4–3.8 ppm for ether linkages). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺ ~ 230.1). FT-IR can confirm secondary amine (N–H stretch ~3300 cm⁻¹) and hydroxyl groups (O–H stretch ~3400 cm⁻¹) .
Q. What solvents are suitable for solubility studies of this compound, and how does polarity affect stability?
- Methodological Answer : The compound is polar due to its amino and hydroxyl groups. Test solubility in DMSO, methanol, and water. Stability assays (e.g., 24-hour exposure to light/air) should be conducted in these solvents, monitored via UV-Vis spectroscopy (200–400 nm). Polar aprotic solvents like DMF may enhance stability by reducing hydrolysis .
Advanced Research Questions
Q. What are the kinetic and thermodynamic factors influencing the compound’s degradation under oxidative conditions?
- Methodological Answer : Perform accelerated degradation studies using H₂O₂ (3–30% v/v) at 25–40°C. Monitor degradation products via LC-MS and quantify using calibration curves. Kinetic analysis (Arrhenius plots) reveals activation energy (Eₐ), while thermodynamic parameters (ΔH‡, ΔS‡) are derived from Eyring equations. Thiophene ring oxidation to sulfoxides is a major degradation pathway .
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak AD-H column) in HPLC with hexane:isopropanol (90:10) mobile phase. Optimize flow rate (1.0 mL/min) and column temperature (25°C). Confirm enantiopurity via circular dichroism (CD) spectroscopy. For preparative-scale resolution, simulate moving bed (SMB) chromatography is recommended .
Q. What computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Employ molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB ID 3ERT for estrogen receptors). Density functional theory (DFT) calculates electrostatic potential surfaces to identify reactive sites. Molecular dynamics (MD) simulations (50 ns, GROMACS) assess binding stability. Validate predictions with in vitro assays (e.g., SPR for binding affinity) .
Q. How does the compound’s stability vary in biological matrices (e.g., plasma or liver microsomes)?
- Methodological Answer : Incubate the compound (10 µM) in human plasma or liver microsomes at 37°C. Sample at 0, 15, 30, 60, and 120 minutes. Quench reactions with acetonitrile, then analyze via LC-MS/MS. Half-life (t₁/₂) and intrinsic clearance (CLint) are calculated. Phase I metabolites (e.g., hydroxylated thiophene) are identified using metabolite ID software (e.g., MetaboLynx) .
Experimental Design & Data Analysis
Q. How to resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct meta-analysis using standardized assays (e.g., MTT for cytotoxicity). Control variables: cell line (e.g., HEK293 vs. HepG2), compound purity (≥95% by HPLC), and exposure time (24–72 hours). Use ANOVA to identify statistically significant discrepancies. Cross-validate with orthogonal assays (e.g., apoptosis markers via flow cytometry) .
Q. What experimental controls are critical when studying the compound’s photostability?
- Methodological Answer : Include dark controls (foil-wrapped samples) and UV light exposure (300–400 nm, 1.5 mW/cm²). Measure degradation via UV-Vis at λmax (e.g., 270 nm for thiophene). Use radical scavengers (e.g., ascorbic acid) to assess oxidative pathways. Data normalization to initial absorbance ensures comparability across replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
